molecular formula C25H23N3 B11209731 2-(3,4-Dimethylphenyl)-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

2-(3,4-Dimethylphenyl)-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B11209731
M. Wt: 365.5 g/mol
InChI Key: RSMZBNMTYNNKSJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound belonging to the class of dihydropyrimido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes two aromatic rings and a fused pyrimidobenzimidazole core. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 3-methylbenzylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with 2-aminobenzimidazole under acidic conditions to yield the target compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The use of automated systems for temperature and pH control is crucial to maintain consistency and quality. Solvent extraction and recrystallization are common purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-(3,4-Dimethylphenyl)-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

The compound’s potential therapeutic properties are being explored in medicinal chemistry. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethylphenyl)-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenyl)-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole
  • 2-(3,4-Dimethylphenyl)-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

Uniqueness

Compared to similar compounds, 2-(3,4-Dimethylphenyl)-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is unique due to the specific positioning of the methyl groups on the aromatic rings. This structural variation can significantly influence its chemical reactivity and biological activity, making it a distinct entity in its class.

Properties

Molecular Formula

C25H23N3

Molecular Weight

365.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C25H23N3/c1-16-7-6-8-20(13-16)24-15-22(19-12-11-17(2)18(3)14-19)27-25-26-21-9-4-5-10-23(21)28(24)25/h4-15,24H,1-3H3,(H,26,27)

InChI Key

RSMZBNMTYNNKSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC(=C(C=C5)C)C

Origin of Product

United States

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